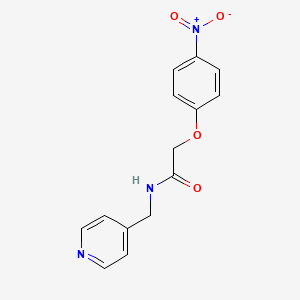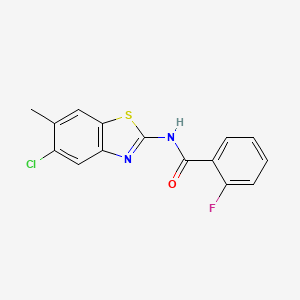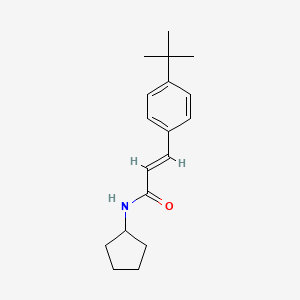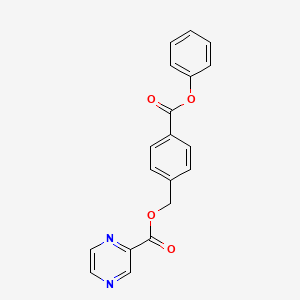
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of acetamide compounds and has a molecular weight of 322.33 g/mol. NPC1161B has been shown to have various biochemical and physiological effects, making it an attractive compound for researchers in different fields.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and certain types of cancer. 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid beta peptides.
Biochemical and Physiological Effects
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Additionally, 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have low toxicity and good stability, making it a safe and reliable compound for laboratory experiments. However, one limitation of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of novel formulations of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide and its potential therapeutic applications. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide in various disease models.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 4-nitrophenol with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(2-acetoxyethyl)acetamide to yield 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide. The synthesis process is relatively straightforward and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been used in various scientific studies for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are implicated in the development of the disease.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-5-7-15-8-6-11)10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIZYNCANPJGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)







![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
